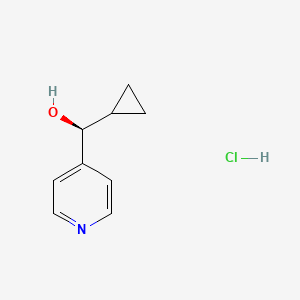
(2-Iodo-1,4-phenylene)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Iodo-1,4-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9IO2 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(2-Iodo-1,4-phenylene)dimethanol” consists of an iodine atom attached to a phenylene ring, which is further substituted with two methanol groups . The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“(2-Iodo-1,4-phenylene)dimethanol” has a molecular weight of 264.06 and a predicted density of 1.897±0.06 g/cm3 . Its boiling point is predicted to be 385.2±37.0 °C .Wissenschaftliche Forschungsanwendungen
Chiral Polyurethane Synthesis
(2-Iodo-1,4-phenylene)dimethanol has been used in the synthesis of chiral polyurethanes. In one study, (R)-1,1'-Bi(2-naphthol) reacted with 1,4-phenylene diisocyanate to form a mixture of linear polyurethane and cyclic compounds, including cyclic dimer and trimer. The resulting polymer was proposed to have a π-stacked, 2/1-helical conformation based on NMR, CD, UV spectra, and molecular dynamics simulations (Gudeangadi et al., 2015).
Morphology and Thermal Properties of Polyurethane Elastomer
Another application lies in the study of polyurethane elastomers (PUEs). In a research, 1,4-butanediol (1,4-BDO) was used as a chain extender to synthesize PUE. The study found that 1,4-BDO led to easier crystallization of PUE in the soft segments, and PUE based on diphenylmethane diisocyanate (MDI) arranged orderly in hard segments, resulting in micro-phase separation. PUE with 1,4-BDO also showed superior thermal stability (Lei et al., 2017).
Photophysical Properties of Isoelectronic Oligomers
The compound has been utilized in the synthesis of isoelectronic oligomers, which are models for conducting polymers. These oligomers, containing either triphenylamine or carbazole substituents as end-groups and 1,4-phenylenevinylene as π-spacers, exhibit properties relevant for applications in molecular electronics. The structural characterization and photophysical properties of these oligomers were analyzed, demonstrating their potential in various electronic applications (Grigoras et al., 2013).
Synthesis and Catalytic Properties of Organolanthanide Complexes
In another study, phenylene-bridged binuclear organolanthanide complexes were synthesized, demonstrating their efficacy as multicenter homogeneous 4f catalysts. These complexes were found to efficiently catalyze the intramolecular hydroamination/cyclization of aminoalkenes, aminoalkynes, and aminodienes (Yuen & Marks, 2008).
X-Ray Irradiation Effects on Poly(p-phenylene vinylene)
A significant application is in the study of X-ray exposure effects on polymers like poly(p-phenylene vinylene) and its derivatives. Research has shown that X-ray exposure can induce chemical changes in these polymers, affecting their optical absorption, photoluminescence, electrical conductivity, and field-effect mobility. This has implications for understanding and improving the performance of these materials in various electronic and photovoltaic applications (Graham et al., 1997).
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)-3-iodophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,10-11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDACSUDLCNPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927720.png)
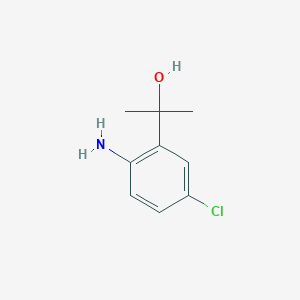
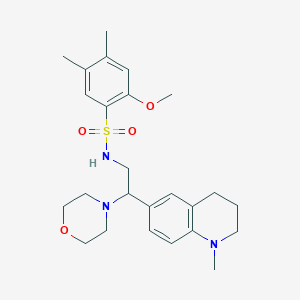
![3-(4-fluorophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927725.png)
![3-[(3-Methyl-1-piperidinyl)methyl]pyridine](/img/structure/B2927726.png)

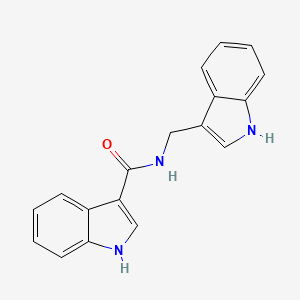
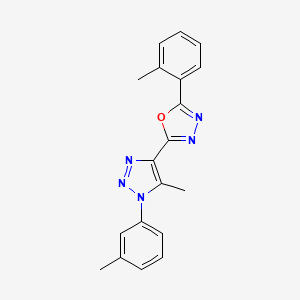
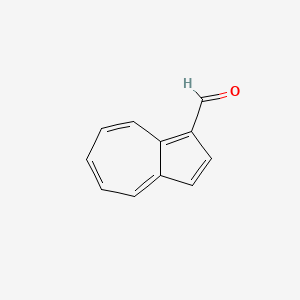
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)

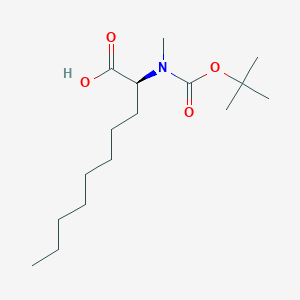
![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)
